5-Phenylhexan-2-one

Description

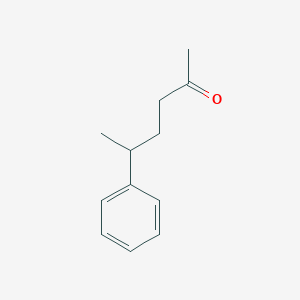

Structure

3D Structure

Properties

CAS No. |

18216-74-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

5-phenylhexan-2-one |

InChI |

InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

UBTPKYDISLNBLJ-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)C)C1=CC=CC=C1 |

Canonical SMILES |

CC(CCC(=O)C)C1=CC=CC=C1 |

Other CAS No. |

18216-74-5 |

Synonyms |

5-Phenyl-2-hexanone |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

While this method is straightforward, challenges include controlling regioselectivity and minimizing polyalkylation. Recent modifications focus on greener catalysts, though classical AlCl₃ remains prevalent in laboratory settings.

Transition Metal-Catalyzed Methods

Rhodium-Catalyzed Carbonylation

A rhodium-based protocol employs [Rh(cod)Cl]₂ with Xantphos as a ligand, enabling the coupling of benzaldehyde with 2-(pent-1-en-3-yl)-1,3,2-dioxaborolane in toluene/methanol at 110°C. This method emphasizes atom economy and mild conditions, though yields are unspecified in available literature.

Mechanistic Insight : The rhodium catalyst facilitates oxidative addition of the boronate ester, followed by aldehyde insertion and reductive elimination to form the ketone.

Nickel-Mediated Coupling

Nickel perchlorate with bipyridine ligands catalyzes the reaction of cyclopropyl(phenyl)methanone with bromoethane in DMA solvent at 40°C. This approach highlights nickel’s versatility in cross-coupling, though scalability may be limited by catalyst cost.

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclopropyl(phenyl)methanone + C₂H₅Br | Ni(ClO₄)₂·6H₂O | DMA | 40°C | Not reported |

Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile route to this compound via nucleophilic addition. For example, treating a hexanone precursor with phenylmagnesium bromide generates the corresponding alcohol, which is subsequently oxidized to the ketone.

Procedure :

-

Slow addition of phenyl Grignard reagent to hex-5-en-2-one in THF at 0°C.

-

Quenching with saturated NH₄Cl and HCl.

Advantages : High functional group tolerance and scalability.

Limitations : Requires anhydrous conditions and careful handling of reactive intermediates.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | Mild, aromatic | Moderate | High | High (acid waste) |

| Rhodium Catalysis | [Rh(cod)Cl]₂ | High temp | Unreported | Moderate | Moderate (metal use) |

| Nickel Catalysis | Ni(ClO₄)₂ | Mild | Unreported | Low | Low (recyclable) |

| Grignard Reagent | PhenylMgBr | Cryogenic | High | High | High (solvent use) |

Friedel-Crafts alkylation is favored for large-scale production despite environmental concerns, while transition metal methods offer precision for specialized applications.

Emerging Trends and Innovations

Recent patents highlight ionic liquids as green solvents for related ketone syntheses, though direct applications to this compound remain unexplored. Additionally, deuterated analogs synthesized via modified routes suggest potential for isotopic labeling in pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

5-Phenylhexan-2-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols, such as 5-phenyl-2-hexanol.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols (e.g., 5-phenyl-2-hexanol).

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-Phenylhexan-2-one, also known as 1-phenyl-2-hexanone, is an organic compound with a variety of applications in scientific research and industry. This article explores its applications, particularly in the fields of synthesis, perfumery, and medicinal chemistry, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 176.25 g/mol. The compound features a ketone functional group, contributing to its reactivity and versatility in various chemical reactions.

Structural Formula

The structural representation of this compound can be depicted as follows:

Synthesis of Complex Molecules

One of the primary applications of this compound is in the synthesis of complex organic molecules. It serves as a precursor or intermediate in various synthetic pathways, particularly in the creation of chiral compounds. For instance, it can be utilized in the synthesis of vicinal diol derivatives through enantioselective reactions, which are crucial for developing pharmaceuticals with specific biological activities .

Medicinal Chemistry

This compound has been investigated for its potential biological activities. Research indicates that compounds derived from it exhibit various pharmacological effects, making them promising candidates for drug development. For example, derivatives of this compound have shown activity against Mycobacterium tuberculosis, highlighting its significance in medicinal chemistry .

Perfumery

In the fragrance industry, this compound is recognized for its floral notes that resemble those found in lily of the valley and gardenia. Its powerful olfactory properties make it a valuable ingredient in perfuming compositions. The compound's ability to impart a green connotation without rosy notes distinguishes it from other floral compounds like styrallyl acetate .

Case Study: Floral Compositions

A study highlighted the use of this compound in creating perfuming compositions that enhance floral fragrances. The compound was incorporated into various formulations to achieve desired olfactory profiles, demonstrating its utility in commercial fragrance products .

Mechanism of Action

The mechanism of action of 5-Phenylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and reactivity differences between 5-phenylhexan-2-one and related compounds:

Key Findings:

Functional Group Diversity: Unlike this compound, compounds like 6-phenylhex-5-en-2-one and 4-methyl-6-phenylhex-5-en-2-one contain α,β-unsaturated ketones, enabling conjugate addition reactions and participation in cycloadditions . Methyl 5-oxo-3-phenylhexanoate introduces an ester group, enhancing its utility in controlled hydrolysis reactions for carboxylic acid synthesis .

Structural Modifications :

- Branching (e.g., 4-methyl-6-phenylhex-5-en-2-one ) and cyclization (e.g., 2-methyl-5-isopropylcyclohex-2-en-1-one ) significantly alter polarity and volatility. Cyclic analogs often exhibit higher boiling points due to restricted rotation .

Reactivity and Applications :

- Saturated ketones like this compound are less reactive toward electrophiles compared to α,β-unsaturated analogs but are preferred in stable intermediates for redox reactions .

- The alkene 5-phenyl-2-hexene lacks a ketone, making it inert to nucleophilic attacks but reactive in hydrogenation or polymerization processes .

Synthetic Relevance: α,β-unsaturated ketones (e.g., 6-phenylhex-5-en-2-one) are pivotal in synthesizing complex natural products via Michael additions or cyclizations . The ester derivative methyl 5-oxo-3-phenylhexanoate is cited in 17 synthetic routes, underscoring its versatility in medicinal chemistry .

Q & A

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound for collaborative studies?

- Methodological Answer: Document protocols in machine-readable formats (e.g., Electronic Lab Notebooks) with detailed metadata (e.g., lot numbers of reagents, humidity levels). Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Use QbD (Quality by Design) principles to define critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.